molecular formula C13H19NO3S B2547657 (1-Tosylpiperidin-3-yl)methanol CAS No. 349098-70-0

(1-Tosylpiperidin-3-yl)methanol

Cat. No.: B2547657
CAS No.: 349098-70-0
M. Wt: 269.36
InChI Key: KRIZHDVUBIBSIY-UHFFFAOYSA-N
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Description

(1-Tosylpiperidin-3-yl)methanol is a piperidine derivative featuring a hydroxymethyl group at the 3-position of the piperidine ring and a tosyl (p-toluenesulfonyl) group at the 1-position. This compound is of interest in medicinal and synthetic chemistry due to the tosyl group's role as a protective moiety or leaving group in nucleophilic substitution reactions.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-4-6-13(7-5-11)18(16,17)14-8-2-3-12(9-14)10-15/h4-7,12,15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIZHDVUBIBSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tosylpiperidin-3-yl)methanol typically involves the tosylation of piperidine followed by the introduction of the hydroxymethyl group. One common method involves the reaction of piperidine with tosyl chloride in the presence of a base such as triethylamine to form N-tosylpiperidine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Tosylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the tosyl group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Tosylpiperidin-3-carboxylic acid.

    Reduction: Piperidin-3-ylmethanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Tosylpiperidin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of (1-Tosylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (1-Tosylpiperidin-3-yl)methanol with its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
This compound Tosyl (p-toluenesulfonyl) C₁₃H₁₉NO₃S 269.36* Not provided Likely high stability due to tosyl group; potential use in synthesis
(1-Benzylpiperidin-3-yl)methanol Benzyl C₁₃H₁₉NO 205.3 85387-44-6 Hydrophobic benzyl group enhances lipophilicity
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol Cyclopropylmethyl C₁₀H₁₉NO 169.3 1247685-08-0 Compact substituent; lower molecular weight
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol 3-Nitropyridin-2-yl C₁₁H₁₅N₃O₃ 237.26 1355217-85-4 Nitro group increases polarity and reactivity
(3-Amino-1-benzylpiperidin-3-yl)methanol Benzyl + Amino C₁₃H₂₀N₂O 220.31 885268-85-9 Amino group introduces basicity; higher toxicity
[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol 5-Methylfuran-2-carbonyl C₁₂H₁₇NO₃ 223.27 1156314-75-8 Furan moiety may confer metabolic instability

*Calculated value based on molecular formula.

Key Observations :

  • Polar groups (e.g., nitro, amino) enhance solubility and alter electronic properties .
  • Tosyl Group: The tosyl substituent in this compound likely improves stability compared to alkyl or aryl analogs, making it suitable for protective group strategies in synthesis.

Biological Activity

(1-Tosylpiperidin-3-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Synthesis

This compound is synthesized through the tosylation of piperidine followed by the introduction of a hydroxymethyl group. The general structure can be represented as follows:

CnHmNoOpSq\text{C}_n\text{H}_m\text{N}_o\text{O}_p\text{S}_q

Where:

  • C = Carbon
  • H = Hydrogen
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

This compound contains a tosyl group, which enhances its reactivity and solubility, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at Cardiff University investigated the antimicrobial effects of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections .
  • Anticancer Mechanism Exploration : Another research effort focused on elucidating the anticancer mechanism of this compound. The study revealed that this compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cancer cells .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Cell Membrane Interaction : The tosyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.
  • Enzyme Inhibition : It may act as an inhibitor or modulator for various enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
MechanismInteraction with cell membranesGeneral knowledge

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